molecular formula C17H27BN2O2 B15340332 4-Methyl-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

4-Methyl-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B15340332
M. Wt: 302.2 g/mol
InChI Key: CXERLWAAVGJHPG-UHFFFAOYSA-N
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Description

4’-Methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl is an organic compound that features a bipyridinyl core substituted with a methyl group and a dioxaborolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl typically involves the reaction of a bipyridinyl derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation may produce boronic acids .

Scientific Research Applications

4’-Methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl involves its ability to form stable carbon-boron bonds. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the compound acts as a boron source. The molecular targets and pathways involved depend on the specific application, such as the formation of biaryl compounds in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl is unique due to its bipyridinyl core, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .

Properties

Molecular Formula

C17H27BN2O2

Molecular Weight

302.2 g/mol

IUPAC Name

4-methyl-2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C17H27BN2O2/c1-13-11-15(20-9-7-6-8-10-20)19-12-14(13)18-21-16(2,3)17(4,5)22-18/h11-12H,6-10H2,1-5H3

InChI Key

CXERLWAAVGJHPG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)N3CCCCC3

Origin of Product

United States

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